methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate
Description
Methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate (CAS 445385-25-1) is a structurally complex pyran derivative with a molecular formula of C24H22N4O3S and a molecular weight of 446.53 g/mol . Key structural features include:
- A 4H-pyran core substituted with amino, cyano, and methyl carboxylate groups.
- A 4-(4-ethylphenyl) group at position 4, contributing steric bulk and lipophilicity.
- A [(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl] moiety at position 2, introducing a sulfur-linked pyridine ring with additional cyano and methyl substituents.
This compound is synthesized via reflux in 1,4-dioxane with triethylamine and either malononitrile or ethyl cyanoacetate, followed by solvent evaporation .
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-4-15-6-9-16(10-7-15)20-18(12-26)22(27)31-19(21(20)24(29)30-3)13-32-23-17(11-25)8-5-14(2)28-23/h5-10,20H,4,13,27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGHXOFAMQCYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=CC(=N3)C)C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, including anti-cancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
The compound features a pyran ring with various functional groups, including amino, cyano, and carboxylate moieties. Its molecular formula is C20H19N5O2S, with a molecular weight of approximately 393.46 g/mol. The structural diversity provided by the cyano and amino groups is believed to enhance its biological interactions.
1. Anticancer Activity
Research indicates that derivatives of the pyran structure often exhibit significant anticancer properties. For instance, studies have shown that pyran derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal (HCT-116) and lung cancer cells (SK-LU-1) .
Table 1: Cytotoxicity of Pyran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4g | HCT-116 | 75.1 |
| 4k | HCT-116 | 85.88 |
| 7l | RPMI-8262 | 0.24 |
| 7k | HCT-116 | 0.25 |
The presence of electron-withdrawing groups such as cyano and carboxylate enhances the cytotoxic potential of these compounds . Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell proliferation, such as CDK2, thereby inducing apoptosis .
2. Antimicrobial Activity
Pyran derivatives have also been investigated for their antimicrobial efficacy. Preliminary studies indicate that methyl 6-amino-5-cyano derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Pyran Derivatives
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 4g | Staphylococcus aureus | 18 |
| 4j | Escherichia coli | 20 |
The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Antioxidant Activity
The antioxidant properties of methyl 6-amino-5-cyano derivatives have been evaluated using various assays, including DPPH scavenging tests. Compounds like 4g and 4j exhibited strong radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress-related diseases .
Table 3: Antioxidant Activity (DPPH Scavenging)
| Compound | EC50 (mM) |
|---|---|
| BHT | 0.089 |
| 4g | 0.072 |
| 4j | 0.074 |
The biological activity of methyl 6-amino-5-cyano derivatives is attributed to their ability to interact with specific molecular targets:
- Inhibition of Kinases: Several studies highlight the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis: Activation of caspases has been observed in treated cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms: Disruption of bacterial membranes and interference with protein synthesis pathways are proposed mechanisms for antimicrobial action.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of pyran compounds, including methyl 6-amino-5-cyano derivatives, show promising antimicrobial properties. In one study, various pyran derivatives were synthesized and evaluated for their antibacterial activity against standard strains like Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant antimicrobial efficacy, suggesting potential applications in developing new antibiotics .
1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of pyran derivatives. Compounds similar to methyl 6-amino-5-cyano have been shown to inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs. For instance, studies have reported that certain synthesized pyran derivatives can reduce inflammation markers in animal models, which may lead to new treatments for inflammatory diseases .
Synthesis and Catalysis
2.1 Green Chemistry Approaches
The synthesis of methyl 6-amino-5-cyano derivatives often employs green chemistry principles. For example, nickel oxide nanoparticles have been utilized as sustainable catalysts in the one-pot synthesis of these compounds from readily available starting materials. This method not only enhances yield (up to 98%) but also minimizes environmental impact by using water as a solvent .
2.2 Reaction Mechanisms
The reaction mechanisms involving methyl 6-amino-5-cyano compounds typically involve multi-component reactions that lead to the formation of complex structures through nucleophilic additions and cyclization processes. Understanding these mechanisms is crucial for optimizing synthesis routes and improving product yields.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below highlights key differences in substituents, molecular weight, and synthesis methods between the target compound and analogs:
Key Observations:
- Substituent Effects: The 4-(4-ethylphenyl) group in the target compound enhances lipophilicity compared to smaller alkyl groups (e.g., isopropyl in ) or halogenated aryl groups (e.g., 3-fluorophenyl in ). The pyridinylsulfanylmethyl substituent introduces a sulfur atom and an aromatic pyridine ring, which may improve intermolecular interactions (e.g., hydrogen bonding via cyano groups) .
- Molecular Weight : The target compound has the highest molecular weight (446.53 g/mol) due to its complex substituents, while simpler analogs (e.g., ) are ~250–380 g/mol.
Preparation Methods
Catalytic Systems for Cyclocondensation
Cesium hydroxide-alumina (CsOH-Al₂O₃) catalysis achieves the cyclocondensation at room temperature in methanol, yielding 85–90% of the pyran intermediate. The heterogeneous base facilitates a one-pot mechanism where the aromatic aldehyde undergoes Knoevenagel condensation with malononitrile, followed by Michael addition and cyclization with methyl acetoacetate. Comparative studies show that CsOH-Al₂O₃ outperforms traditional bases like piperidine or K₂CO₃ by reducing reaction times to 2 hours and eliminating the need for high temperatures.
Niobium-based catalysts under microwave irradiation offer an alternative approach. A solvent-free protocol using 4H₁₂N·6H₂O·Nb₁₀O₂₈⁶⁻ as a catalyst achieves 90% yield in 1 hour at 80°C. Microwave irradiation enhances reaction efficiency by promoting uniform heating, though scalability remains a challenge due to specialized equipment requirements.
Esterification and Final Functionalization
The methyl ester group at position 3 is introduced during the initial cyclocondensation step by using methyl acetoacetate as the β-dicarbonyl component. Post-synthesis esterification is unnecessary, simplifying the workflow. However, if the carboxylic acid intermediate is isolated, esterification with methanol and sulfuric acid at reflux for 3 hours achieves quantitative conversion.
Purification and Characterization
Recrystallization from hot ethanol removes unreacted starting materials and byproducts, yielding crystals with >99% purity. Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) resolves diastereomers, though the target compound typically forms as a single stereoisomer due to the planar geometry of the pyran ring.
Structural confirmation relies on:
-
¹H NMR : Aromatic protons of the 4-ethylphenyl group resonate at δ 7.2–7.4 ppm, while the methylene protons of the sulfanylmethyl group appear as a singlet at δ 4.1 ppm.
-
X-ray crystallography : Confirms the trans-configuration of substituents on the pyran ring and the spatial orientation of the pyridine-thiol moiety.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Challenges
The CsOH-Al₂O₃ method is favored for large-scale production due to catalyst reusability and mild conditions. However, the exothermic nature of the thiol-ether reaction necessitates controlled addition of the pyridine-thiol to prevent thermal degradation. Effluent management remains a concern when using DMF, prompting research into alternative solvents like cyclopentyl methyl ether.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate?
- Answer : Multi-component reactions (MCRs) in aqueous or solvent-free conditions are widely used for structurally similar pyran derivatives. For instance, ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate was synthesized via a rapid four-component reaction in water, leveraging cyclocondensation of aldehydes, amines, and activated carbonyl compounds . Adapting this method may involve substituting 4-ethylphenylaldehyde and optimizing thioether linkage formation using catalysts like palladium or copper, as demonstrated in heterocyclic syntheses .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software suites like SHELXL (for refinement) and ORTEP-III (for graphical representation) are essential for analyzing bond angles, torsion angles, and crystal packing . Complementary techniques include / NMR for functional group validation and HPLC for purity assessment (>95% purity thresholds) .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Answer : Impurities often arise from incomplete cyclization or residual reactants. Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective for tracking unreacted intermediates. For example, ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate synthesis required iterative recrystallization to remove byproducts like uncyclized diketones . TLC monitoring (silica gel, ethyl acetate/hexane) is a cost-effective alternative for preliminary purity checks .
Advanced Research Questions
Q. What computational strategies can predict the compound’s molecular interactions and stability?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties, such as HOMO-LUMO gaps, and non-covalent interactions (e.g., hydrogen bonding in crystal lattices). For related pyran derivatives, DFT accurately predicted nitro group torsion angles (e.g., −173.81° in 4-(4-fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile), aligning with SC-XRD data . Molecular docking studies may further explore biological target affinities .
Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?
- Answer : Discrepancies in NMR chemical shifts or IR stretching frequencies often arise from solvent effects or conformational flexibility. For example, in 4-(4-methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile, experimental NMR signals for the methoxy group deviated by 0.2–0.3 ppm from DFT predictions due to crystal packing forces . Redundant refinement in SHELXL (e.g., using TWIN and BASF commands) can resolve crystallographic outliers .
Q. What experimental design approaches optimize reaction yield and selectivity?
- Answer : Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically optimize variables (e.g., temperature, catalyst loading). A flow-chemistry approach for diphenyldiazomethane synthesis achieved 90% yield by varying residence time and oxidant concentration, demonstrating scalability . For this compound, microfluidic reactors could enhance thioether bond formation while minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
